molecular formula C19H24N2OS2 B3698813 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate

2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B3698813
M. Wt: 360.5 g/mol
InChI Key: DBETWAIUHJXSPM-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that features both indole and piperidine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 2,3-dimethylaniline, the indole ring can be constructed through a Fischer indole synthesis.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Carbodithioate Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be explored for their interactions with various biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The carbodithioate group might confer additional reactivity, allowing the compound to form covalent bonds with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate: Similar structure but with a different substitution pattern on the indole ring.

    2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-ethylpiperidine-1-carbodithioate: Similar structure but with an ethyl group on the piperidine ring.

Uniqueness

The unique combination of the indole, piperidine, and carbodithioate groups in 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methylpiperidine-1-carbodithioate might confer distinct biological activities and reactivity profiles compared to similar compounds.

Properties

IUPAC Name

[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] 4-methylpiperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS2/c1-13-8-10-20(11-9-13)19(23)24-12-18(22)21-15(3)14(2)16-6-4-5-7-17(16)21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBETWAIUHJXSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)N2C(=C(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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